cis-3-(Boc-amino)-5-methylpiperidine

Description

Historical Context and Discovery

The development of cis-3-(tert-butoxycarbonyl-amino)-5-methylpiperidine represents a significant advancement in the field of protected amino acid derivatives and piperidine chemistry. While the specific discovery date of this particular compound is not extensively documented in the literature, its emergence can be traced to the broader development of tert-butoxycarbonyl protecting group chemistry, which was established as a fundamental tool in organic synthesis during the latter half of the twentieth century. The tert-butoxycarbonyl protecting group itself was developed as an acid-labile protecting group that could be easily removed under mild acidic conditions while remaining stable under basic and nucleophilic reaction conditions.

The compound's development represents the convergence of several important synthetic methodologies, including stereoselective piperidine synthesis and advanced protecting group strategies. Research efforts in the early twenty-first century focused on developing efficient synthetic routes to stereochemically pure piperidine derivatives, recognizing their importance as building blocks for pharmaceutical compounds. The synthesis of novel methyl 3- and 5-(N-tert-butoxycarbonyl-piperidinyl)-1H-pyrazole-4-carboxylates was reported in 2021, demonstrating the continued importance of tert-butoxycarbonyl-protected piperidine derivatives in heterocyclic chemistry.

The compound has gained particular significance in recent pharmaceutical research, with documented applications in the synthetic preparation of polycyclic toll-like receptor 7/8 antagonists, which are being investigated for the treatment of immune disorders. This application represents a modern example of how classical organic chemistry methodologies continue to find new applications in contemporary drug discovery efforts.

Chemical Classification and Nomenclature

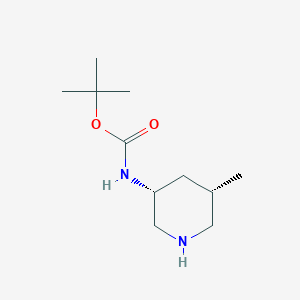

cis-3-(tert-Butoxycarbonyl-amino)-5-methylpiperidine belongs to the chemical class of piperidine derivatives, specifically categorized as a protected amino acid analog. The compound is registered under multiple Chemical Abstracts Service numbers, including 1270019-92-5 as the primary identifier, with additional registry numbers such as 1187055-56-6 representing the same compound in different database systems. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate, which precisely describes its stereochemical configuration and functional group arrangement.

The molecular structure is characterized by several key features that define its chemical identity. The piperidine ring system forms the core heterocyclic framework, containing a nitrogen atom at position 1 of the six-membered ring. The stereochemistry is specifically defined as cis, indicating that the tert-butoxycarbonyl-amino group at position 3 and the methyl group at position 5 are on the same face of the piperidine ring. This stereochemical relationship is critical for the compound's reactivity and potential biological activity.

Table 1: Chemical Identifiers and Physical Properties

The compound exists as one of several stereoisomeric forms of 3-(tert-butoxycarbonyl-amino)-5-methylpiperidine. Related compounds include the (3S,5R)-stereoisomer with Chemical Abstracts Service number 1203651-07-3, and the (3R,5R)-stereoisomer with Chemical Abstracts Service number 1227919-32-5. These stereoisomeric relationships are crucial for understanding the compound's synthetic applications and potential biological activities.

Significance in Organic Chemistry

cis-3-(tert-Butoxycarbonyl-amino)-5-methylpiperidine holds substantial significance in organic chemistry as a versatile building block for complex molecule synthesis. The compound exemplifies the sophisticated use of protecting group chemistry in modern synthetic organic chemistry, where the tert-butoxycarbonyl group serves as a temporary protective element that allows for selective chemical transformations. The protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane or with hydrochloric acid in methanol, to reveal the free amine for further functionalization.

The synthetic utility of this compound extends to its role in peptide chemistry and pharmaceutical intermediate synthesis. Recent research has demonstrated its application in the synthesis of heterocyclic amino acid derivatives, where piperidine-containing building blocks are coupled with various heterocyclic systems to create novel bioactive compounds. The synthesis of methyl 3- and 5-(N-tert-butoxycarbonyl-piperidinyl)-1H-pyrazole-4-carboxylates from piperidine carboxylic acids represents a sophisticated example of how this type of protected piperidine derivative can be incorporated into more complex heterocyclic frameworks.

The compound's stereochemical purity is particularly valuable in asymmetric synthesis applications. The cis-relationship between the protected amino group and the methyl substituent creates a defined three-dimensional arrangement that can influence the outcome of subsequent chemical transformations. This stereochemical control is essential in the synthesis of pharmaceutical compounds where the three-dimensional structure directly impacts biological activity.

Table 2: Synthetic Applications and Transformations

Relevance in Pharmaceutical Research

The pharmaceutical relevance of cis-3-(tert-butoxycarbonyl-amino)-5-methylpiperidine stems from its strategic position as an advanced building block in drug discovery and development programs. The compound has been specifically identified as a key intermediate in the synthetic preparation of polycyclic toll-like receptor 7/8 antagonists, which represent a promising class of therapeutic agents for treating immune disorders. This application demonstrates how specialized building blocks can enable the synthesis of complex therapeutic molecules that would be difficult to prepare through alternative synthetic routes.

Contemporary pharmaceutical research has increasingly focused on the development of stereochemically pure drug candidates, recognizing that the three-dimensional arrangement of atoms can dramatically influence biological activity, selectivity, and safety profiles. The cis-stereochemistry of this compound provides a defined spatial arrangement that can be crucial for achieving desired pharmacological properties in the final drug candidates. Research in piperidine-containing pharmaceuticals has shown that even subtle changes in stereochemistry can lead to significant differences in biological activity.

The compound's utility extends beyond its direct incorporation into drug molecules to include its role in prodrug development and peptide modifications. The tert-butoxycarbonyl protecting group allows for the temporary masking of the amino functionality, enabling complex synthetic transformations that would not be possible with the free amine. This capability is particularly important in the synthesis of peptide-based therapeutics and other nitrogen-containing bioactive molecules.

Recent patent literature has documented the use of related tert-butoxycarbonyl-protected piperidine derivatives in the synthesis of 4-piperidin-4-yl-benzene-1,3-diol compounds, which are being investigated for various therapeutic applications. The synthetic methodology described in these patents demonstrates how protected piperidine building blocks can be efficiently converted into pharmaceutically relevant targets through innovative synthetic strategies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNALVHVMBXLLIY-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CNC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cis-3-(Boc-amino)-5-methylpiperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and cancer therapy. The compound's structure, featuring a Boc (tert-butyloxycarbonyl) protecting group, enhances its stability and bioavailability, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a piperidine ring with a Boc-protected amino group at the 3-position and a methyl group at the 5-position. The synthesis typically involves the protection of the amino group followed by cyclization to form the piperidine ring.

| Component | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 183.25 g/mol |

| Synthesis Method | Boc protection followed by cyclization |

Neuropharmacological Effects

One of the primary areas of interest for this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating Alzheimer's disease as they enhance cholinergic neurotransmission. Studies have shown that derivatives of piperidine can exhibit significant AChE inhibition:

- Inhibition Potency : The compound has demonstrated IC values comparable to established AChE inhibitors like donepezil, indicating its potential efficacy in enhancing cognitive function in neurodegenerative conditions .

Anticancer Properties

This compound has also been studied for its anticancer properties. Research indicates that piperidine derivatives can induce apoptosis in cancer cells:

- Mechanism of Action : The compound may interact with various cellular pathways involved in cell proliferation and survival, leading to increased apoptosis in tumor cells .

- Case Study : In vitro studies on FaDu hypopharyngeal tumor cells showed that compounds similar to this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in the piperidine ring or substitution patterns can significantly alter its potency and selectivity towards biological targets.

Scientific Research Applications

Synthesis of Peptides

One of the primary applications of cis-3-(Boc-amino)-5-methylpiperidine is in the synthesis of peptides. The compound can be utilized as a building block in solid-phase peptide synthesis (SPPS), where it acts as a protected amino acid precursor. Research indicates that derivatives of piperidine, including 4-methylpiperidine, have been effectively used to remove Fmoc groups during peptide synthesis, suggesting that similar methodologies could apply to this compound .

Drug Development

Piperidine derivatives, including this compound, are increasingly recognized for their roles in drug discovery. They are often incorporated into compounds targeting neurological disorders due to their ability to modulate neurotransmitter systems. For instance, the introduction of piperidine moieties has been linked to enhanced pharmacokinetic profiles in drugs aimed at treating Alzheimer’s disease by inhibiting acetylcholinesterase .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds containing piperidine structures. For example, derivatives synthesized with piperidine rings have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . This suggests that this compound may possess similar antibacterial properties worth exploring.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Compounds with piperidine structures have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase and urease. These enzymes are crucial in various biological processes, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer’s disease and certain infections .

Structure-Activity Relationship Studies

Studies on structure-activity relationships (SAR) involving piperidine derivatives have provided insights into how modifications of the piperidine ring can influence biological activity. For instance, variations in substituents on the piperidine ring can significantly affect binding affinity and selectivity towards specific targets, which is critical for optimizing drug candidates .

Case Studies

- Peptide Synthesis : Research demonstrated that substituting traditional reagents with 4-methylpiperidine improved reaction rates for Fmoc removal in SPPS, indicating potential for similar applications with this compound .

- Antibacterial Screening : A series of synthesized compounds containing piperidine exhibited varying degrees of antibacterial activity, with several derivatives showing strong inhibition against key pathogens .

- Enzyme Inhibition : Compounds featuring piperidines were investigated for their inhibitory effects on acetylcholinesterase, revealing significant potential for treating neurodegenerative diseases .

Comparison with Similar Compounds

Substituent Effects

| Compound Name | CAS No. | Substituent | Position | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| cis-3-(Boc-amino)-5-methylpiperidine | Not provided | Methyl | 5 | C₁₁H₂₂N₂O₂ | 214.31 |

| cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine | 1187055-62-4 | Trifluoromethyl | 5 | C₁₁H₁₉F₃N₂O₂ | 268.28 |

| cis-3-(Boc-amino)-4-(trifluoromethyl)piperidine | 2734870-01-8 | Trifluoromethyl | 4 | C₁₁H₁₉F₃N₂O₂ | 268.28 |

| trans-3-(Boc-amino)-4-(trifluoromethyl)piperidine | N/A | Trifluoromethyl | 4 | C₁₁H₁₉F₃N₂O₂ | 268.28 |

Key Observations :

Stereochemical Differences

- cis- vs. trans-Isomers: The cis configuration places substituents on the same side of the piperidine ring, creating distinct spatial arrangements. For example, cis-3-(Boc-amino)-5-(trifluoromethyl)piperidine (1187055-62-4) may exhibit different reactivity in coupling reactions compared to its trans counterpart due to steric hindrance .

Physicochemical Properties

While explicit data (e.g., logP, melting point) for this compound are unavailable, analogs with trifluoromethyl groups (e.g., 1187055-62-4) have higher molecular weights (268.28 vs. 214.31 g/mol) and altered polarity, influencing their partition coefficients and solubility profiles .

Research Implications

- Synthetic Utility: Piperidine derivatives like this compound are pivotal in synthesizing peptidomimetics and kinase inhibitors. The Boc group’s stability under basic conditions contrasts with analogs lacking protection, which may degrade during reactions .

- Biological Activity : Trifluoromethyl-substituted analogs (e.g., 1187055-62-4) are explored in drug discovery for their metabolic stability, though methyl-substituted variants (e.g., the target compound) may offer better bioavailability in certain contexts .

Notes

Discrepancy in Molecular Formula: lists C₁₁H₁₉F₃N₂O₂ for analogs, which includes fluorine.

Data Limitations : Direct comparative studies on biological activity or thermodynamic properties (e.g., partition coefficients) are absent in the provided sources. Further experimental validation is recommended.

Preparation Methods

Hydrogenation of Piperidine Derivatives to Obtain cis Isomers

- A common approach involves the catalytic hydrogenation of carbamate or imine intermediates derived from substituted piperidines to obtain the cis-configured Boc-protected amino piperidine.

- For example, hydrogenation of carbamate intermediates such as (4-methyl-pyridin-3-yl)-carbamic acid methyl ester under 100 psi hydrogen pressure at elevated temperatures (e.g., 100°C) using catalysts like rhodium on alumina yields cis-(4-methyl-piperidin-3-yl)-carbamic acid methyl ester with a cis:trans ratio of approximately 5:1 and high yields (~90%).

- Catalysts used include PtO2, Rh/C, RuO2, Rh/Al2O3, Ru/C, Lindlar’s catalyst, and Wilkinson’s catalyst, with selectivity influenced by the choice of catalyst and reaction conditions.

Imine Formation and Subsequent Hydrogenation

- A patented method for preparing Boc-aminopiperidines involves reacting N-benzyl-4-piperidone with orthoformate in an alcoholic solution under acid catalysis to form a ketal intermediate.

- This ketal then reacts with tert-butyl carbamate to generate an imine intermediate.

- The imine is subsequently subjected to Pd/C-catalyzed hydrogenation to yield the Boc-protected aminopiperidine.

- This method is advantageous due to its short synthetic route, readily available and inexpensive raw materials, high yield, and ease of product purification.

- Reaction conditions include molar ratios of N-benzyl-4-piperidone:orthoformate:tert-butyl carbamate of 1:1-2:1-1.2, acid catalyst loading of 1-5% molar weight (ammonium chloride or p-toluenesulfonic acid), and Pd/C catalyst loading of 5-10% by weight of the imine.

Multi-step Synthesis via Reduction and Protection

- Another approach involves the reduction of ketopiperidine intermediates to aminopiperidines using reducing agents such as sodium borohydride or sodium cyanoborohydride under controlled low temperatures (below 0°C to 5°C).

- The aminopiperidine is then protected with Boc anhydride to afford the Boc-protected product.

- The reaction times typically range from 12 to 18 hours at ambient temperature for amination steps, with reduction steps completed within an hour under cooling.

Stereoselective Synthesis via Chiral Resolution and Catalytic Hydrogenation

- For enantiomerically pure cis-3-(Boc-amino)-5-methylpiperidine, chiral resolution methods have been applied after catalytic hydrogenation of nitrile or amide intermediates derived from adipic acid derivatives.

- For example, a method starting from dimethyl ester derivatives involves conversion to diamides, dehydration to dinitriles, and catalytic hydrogenation in the presence of benzylamine, followed by chiral resolution to isolate the optically pure cis isomer.

Comparative Data Table of Key Preparation Methods

Q & A

Q. What are the critical parameters to document when reporting synthetic procedures for this compound to ensure reproducibility?

- Methodological Answer : Include exact stoichiometry, solvent batch numbers, purification R values, and instrument calibration details (e.g., NMR frequency, LC column lot). Specify storage conditions (e.g., −20°C under argon) and stability data (accelerated degradation studies). Adhere to ICMJE guidelines for chemical documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.